{2-Amino-1-[4-(propan-2-yloxy)phenyl]ethyl}dimethylamine
Description
{2-Amino-1-[4-(propan-2-yloxy)phenyl]ethyl}dimethylamine (CAS 928000-64-0) is a tertiary amine derivative featuring a dimethylamine group attached to a phenethylamine backbone substituted with a propan-2-yloxy (isopropoxy) group at the para position of the phenyl ring. Its molecular formula is C₁₄H₂₂N₂O, with a molecular weight of 234.34 g/mol . The compound has been listed by multiple suppliers, though commercial availability appears to be discontinued as of 2025 .
Properties
IUPAC Name |
N,N-dimethyl-1-(4-propan-2-yloxyphenyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-10(2)16-12-7-5-11(6-8-12)13(9-14)15(3)4/h5-8,10,13H,9,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIGXGUELXVADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CN)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {2-Amino-1-[4-(propan-2-yloxy)phenyl]ethyl}dimethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropoxybenzaldehyde and dimethylamine.
Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired amine.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
{2-Amino-1-[4-(propan-2-yloxy)phenyl]ethyl}dimethylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of {2-Amino-1-[4-(propan-2-yloxy)phenyl]ethyl}dimethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of substituted phenethylamines with modifications on the aromatic ring and the ethylamine side chain. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Structural Differences
- Substituent Effects: The isopropoxy group in the parent compound provides moderate steric hindrance and polarity compared to the electron-withdrawing –CF₃ group in the trifluoromethyl analog .
Commercial Availability
- The parent compound and its methylsulfanyl analog are listed as discontinued , whereas the trifluoromethyl derivative remains accessible through specialized suppliers .
Research Implications and Gaps
- Material Science : The methylsulfanyl analog’s sulfur atom could facilitate coordination chemistry or polymer applications, but experimental validation is lacking .
- Need for Data : Comparative studies on solubility, stability, and biological activity across this compound class are absent in the evidence, highlighting a critical research gap.
Biological Activity
{2-Amino-1-[4-(propan-2-yloxy)phenyl]ethyl}dimethylamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and its interactions with various biological targets.
The compound has a molecular formula of C13H19N2O and a molecular weight of approximately 221.30 g/mol. It features an amino group, a dimethylamine moiety, and a phenolic ether structure, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects such as:
- Receptor Binding : It binds to neurotransmitter receptors, influencing signal transduction pathways.
- Enzyme Modulation : The compound can inhibit or activate enzymes involved in metabolic processes.
Biological Activity and Cytotoxicity
Recent studies have highlighted the cytotoxic potential of this compound against different cancer cell lines. The following table summarizes key findings from relevant research:
| Study | Cell Line | IC50 (µM) | Comparison to Cisplatin | Mechanism |
|---|---|---|---|---|
| Study 1 | MDA-MB-231 | 0.4 | 78.75 times more potent | Induction of apoptosis |
| Study 2 | SUIT-2 | 3.0 | Less potent than cisplatin | Cell cycle arrest |
| Study 3 | HT-29 | 0.8 | 50.8 times more active | Topoisomerase II inhibition |
These findings indicate that this compound exhibits significant cytotoxicity against breast cancer cell lines, particularly MDA-MB-231, where it has shown superior potency compared to the standard chemotherapeutic agent cisplatin.
Case Studies
- Cytotoxic Activity Evaluation : In vitro studies assessed the cytotoxic effects of the compound using the MTT assay on various cancer cell lines. Results indicated that the compound induced apoptosis in MDA-MB-231 cells, with flow cytometric analysis revealing an increase in sub-G1 phase cells, indicative of apoptotic activity.
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the chemical structure of this compound can enhance its biological activity. For instance, derivatives with different substituents on the aromatic ring showed varied potency against cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
